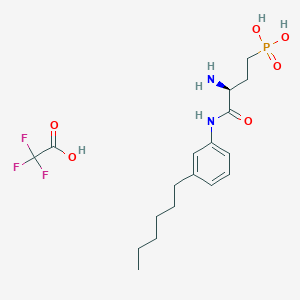

W140 (trifluoroacetate salt)

Descripción general

Descripción

La sal de trifluoroacetato de W140 es el enantiómero inactivo del antagonista del receptor 1 de esfingosina-1-fosfato W146. Se utiliza principalmente como control negativo en estudios científicos que involucran la señalización del receptor 1 de esfingosina-1-fosfato. El compuesto tiene una fórmula molecular de C16H27N2O4P • CF3COOH y un peso molecular de 456,4 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la sal de trifluoroacetato de W140 implica la síntesis de su compuesto padre, seguida de la formación de la sal de trifluoroacetato. La síntesis suele comenzar con la reacción de materiales de partida adecuados en condiciones controladas para formar el intermedio deseado. Este intermedio luego se hace reaccionar con ácido trifluoroacético para producir la sal de trifluoroacetato.

Métodos de producción industrial: La producción industrial de sales de trifluoroacetato, incluida la sal de trifluoroacetato de W140, a menudo implica la neutralización del ácido trifluoroacético con un agente alcalino en un medio alcohólico. El agua formada durante la reacción se elimina mediante destilación azeotrópica, y la mezcla restante se trata con un hidrocarburo para separar los cristales de la sal anhidra .

Análisis De Reacciones Químicas

Tipos de reacciones: La sal de trifluoroacetato de W140 puede sufrir diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El grupo trifluoroacetato puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Hidrólisis: La sal de trifluoroacetato puede hidrolizarse para liberar ácido trifluoroacético y el compuesto padre.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o alcoholes.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de la sal de trifluoroacetato.

Principales productos formados:

Reacciones de sustitución: Los principales productos dependen del nucleófilo utilizado en la reacción.

Hidrólisis: Los principales productos son el ácido trifluoroacético y el compuesto padre.

4. Aplicaciones en investigación científica

La sal de trifluoroacetato de W140 se utiliza ampliamente en la investigación científica como compuesto de control. Sus aplicaciones incluyen:

Química: Se utiliza en estudios que involucran la señalización del receptor 1 de esfingosina-1-fosfato.

Biología: Sirve como control negativo en experimentos para comprender las funciones biológicas del receptor 1 de esfingosina-1-fosfato.

Medicina: Se utiliza en estudios preclínicos para investigar el papel del receptor 1 de esfingosina-1-fosfato en diversas enfermedades.

Industria: Se emplea en el desarrollo de nuevos fármacos que se dirigen al receptor 1 de esfingosina-1-fosfato.

Aplicaciones Científicas De Investigación

Control Compound in Pharmacological Studies

W140 serves as an effective negative control in studies involving S1P1 receptor signaling. Its inactivity allows researchers to differentiate between the effects of active compounds and background noise in biological assays. This is particularly important in drug discovery and development processes where specificity is crucial.

Investigating Sphingosine-1-Phosphate Pathways

Research has shown that sphingosine-1-phosphate plays a vital role in various physiological processes, including cell proliferation, survival, and migration. W140's use in these studies helps elucidate the specific roles of S1P1 without the confounding effects of active antagonists .

Biochemical Assays

W140 can be employed in biochemical assays to study receptor-ligand interactions. By using W140 alongside active compounds, researchers can better understand the binding dynamics and functional outcomes associated with S1P1 activation.

Case Study 1: Sphingosine-1-Phosphate Receptor Signaling

In a study examining the role of sphingosine-1-phosphate receptors in cancer cell migration, W140 was utilized as a control to assess the efficacy of new S1P antagonists. The results indicated that while the novel compounds significantly inhibited migration, W140 did not produce any measurable effect, validating its role as a control .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of sphingosine-1-phosphate signaling in neurodegenerative diseases. W140 was included to assess whether modulation of S1P pathways could influence neuronal survival under stress conditions. The findings demonstrated that active antagonists improved cell survival rates while W140 maintained baseline activity levels .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Control Compound | Used as a negative control in pharmacological studies involving S1P signaling pathways |

| Biochemical Assays | Assists in understanding receptor-ligand interactions and binding dynamics |

| Cancer Research | Helps differentiate effects of active compounds on cancer cell behavior |

| Neuroprotection Studies | Evaluates the impact of S1P modulation on neuronal survival under stress conditions |

Mecanismo De Acción

La sal de trifluoroacetato de W140 ejerce sus efectos uniéndose débilmente al receptor 1 de esfingosina-1-fosfato. Tiene una afinidad de unión (K_i) de 4,6 µM para el receptor humano. Como enantiómero inactivo, no exhibe una actividad biológica significativa, pero sirve como control para comparar los efectos de los compuestos activos como W146 .

Compuestos similares:

W146: Un enantiómero activo de W140, que es un antagonista selectivo del receptor 1 de esfingosina-1-fosfato con una mayor afinidad de unión.

Trifluoroacetato de sodio: Una sal de sodio del ácido trifluoroacético que se utiliza en reacciones de trifluorometilación.

Trifluoroacetato de litio: Otra sal de trifluoroacetato que se utiliza en diversas reacciones químicas.

Singularidad: La sal de trifluoroacetato de W140 es singular debido a su papel como compuesto de control inactivo en estudios que involucran el receptor 1 de esfingosina-1-fosfato. Su falta de actividad biológica significativa lo convierte en un punto de referencia ideal para comparar los efectos de los compuestos activos como W146 .

Comparación Con Compuestos Similares

W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.

Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.

Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.

Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .

Actividad Biológica

W140 (trifluoroacetate salt) is an important compound in the study of sphingosine-1-phosphate (S1P) receptor signaling, particularly as a control in experiments involving its active counterpart, W146. This article provides a detailed examination of the biological activity of W140, including its chemical properties, mechanism of action, and applications in scientific research.

Overview of W140

- Chemical Structure : W140 has the molecular formula C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol.

- CAS Number : 909725-64-0

- Binding Affinity : W140 exhibits a binding affinity (K_i) of 4.6 µM for the human S1P1 receptor, indicating weak interaction compared to its active enantiomer, W146, which has a significantly higher affinity (K_i = 77 nM) .

W140 functions primarily as an inactive enantiomer in studies involving S1P receptor signaling. Its weak binding to the S1P1 receptor allows it to serve as a negative control in experiments aimed at elucidating the biological effects mediated by active compounds like W146. The compound does not exhibit significant biological activity in vivo, making it an ideal reference point for assessing the effects of active S1P receptor modulators .

Applications in Research

W140 is widely utilized in various scientific fields:

- Biochemistry and Molecular Biology : Serves as a control compound in studies investigating S1P receptor functions, including cell proliferation, survival, migration, and cytoskeletal organization .

- Pharmacology : Used to explore the therapeutic potential of S1P receptor modulators in diseases such as cancer and autoimmune disorders.

- Clinical Research : Provides insights into the role of S1P signaling pathways in physiological and pathological processes.

Comparative Analysis with Similar Compounds

| Compound | Binding Affinity (K_i) | Biological Activity | Role |

|---|---|---|---|

| W140 | 4.6 µM | Inactive | Control compound |

| W146 | 77 nM | Active | S1P1 antagonist |

| Sodium Trifluoroacetate | N/A | Varies | Various chemical reactions |

| Lithium Trifluoroacetate | N/A | Varies | Various chemical reactions |

Study 1: Role of S1P Signaling in Cancer

In a study examining the role of S1P signaling in cancer progression, researchers utilized W140 as a control to demonstrate the specific effects of W146 on tumor cell migration. The results indicated that W146 significantly inhibited migration through S1P signaling pathways, while W140 showed no such effect, validating its use as a negative control .

Study 2: Autoimmune Disease Models

Another investigation into autoimmune diseases employed W140 to assess the impact of S1P modulation on immune cell trafficking. The study found that while W146 effectively altered lymphocyte migration patterns, W140 did not influence these pathways, reinforcing its role as an inactive control .

Propiedades

IUPAC Name |

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCNCPWPLHFEX-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909725-64-0 | |

| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.